Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride
Overview
Description
Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is a complex organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline and pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but lacks the pyridine moiety.
Quinolinyl-pyrazoles: Contains a quinoline core but differs in the attached functional groups.
Uniqueness
Ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
ethyl 4-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3.ClH/c1-2-31-24(30)15-5-8-18(9-6-15)27-23(29)20-13-22(16-4-3-11-26-14-16)28-21-10-7-17(25)12-19(20)21;/h3-14H,2H2,1H3,(H,27,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSCBQHZQPZEDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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